
3-(2-Chloropropyl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloropropyl)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It features a cyclohexene ring substituted with a 2-chloropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloropropyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 2-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via an electrophilic addition mechanism, where the chlorine atom acts as the electrophile, attacking the double bond of cyclohexene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Chloropropyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products:
Oxidation: Cyclohexanol, cyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Hydroxypropylcyclohexene, aminopropylcyclohexene
Aplicaciones Científicas De Investigación
3-(2-Chloropropyl)cyclohex-1-ene has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cycloalkenes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloropropyl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. For instance, in substitution reactions, the chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the cyclohexene ring, which affect the overall stability and reactivity of the molecule.
Comparación Con Compuestos Similares
Cyclohexene: A simple cycloalkene with a similar ring structure but lacking the 2-chloropropyl group.
2-Chlorocyclohexanol: A compound with a hydroxyl group instead of the double bond in cyclohexene.
3-Chlorocyclohexene: A compound with a chlorine atom directly attached to the cyclohexene ring.
Uniqueness: 3-(2-Chloropropyl)cyclohex-1-ene is unique due to the presence of the 2-chloropropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution allows for a broader range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
96333-90-3 |
|---|---|
Fórmula molecular |
C9H15Cl |
Peso molecular |
158.67 g/mol |
Nombre IUPAC |
3-(2-chloropropyl)cyclohexene |
InChI |
InChI=1S/C9H15Cl/c1-8(10)7-9-5-3-2-4-6-9/h3,5,8-9H,2,4,6-7H2,1H3 |
Clave InChI |
WJAXOCCOWNXHNF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
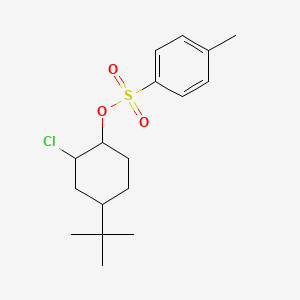
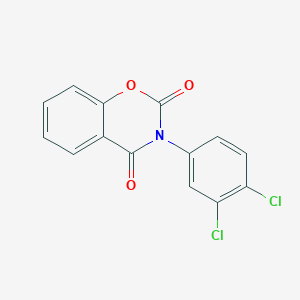
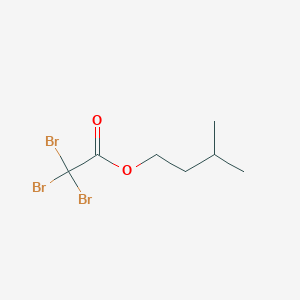
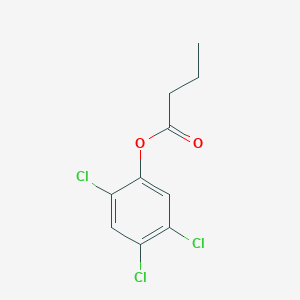

![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
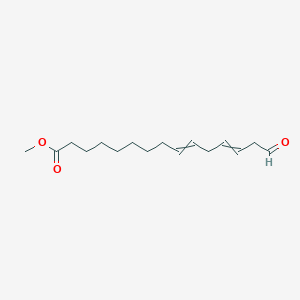
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)
